N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C12H17ClN2O3. It is known for its unique structure, which includes an amino group, a methoxy group, and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-amino-2-methoxybenzoic acid with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines .
Scientific Research Applications
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15) |
InChI Key |
GTBXIAHEQCZVHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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